molecular formula C17H14N2O3S B2478627 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1790200-01-9

3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2478627
CAS No.: 1790200-01-9
M. Wt: 326.37
InChI Key: MRSAKVKFUXTBKD-UHFFFAOYSA-N
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Description

3-[1-(Naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic heterocyclic compound designed for research use. This molecule features a thiazolidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This core structure is synthetically versatile and can be modified at several positions, allowing researchers to explore a wide range of structure-activity relationships. The integration of a naphthalene moiety and an azetidine ring into the structure contributes to the compound's complexity and may influence its physicochemical properties and interaction with biological targets. Compounds containing the thiazolidine-2,4-dione scaffold have been extensively investigated and reported in scientific literature to possess a broad spectrum of biological activities. These include potential antioxidant, anticancer, anti-inflammatory, and antidiabetic properties, making them valuable tools for pharmaceutical discovery and biochemical research . For instance, certain thiazolidine-2,4-diones are well-known for their affinity to the PPARγ receptor, which plays a key role in glucose and lipid metabolism, while other derivatives have shown promise in inhibiting lipid peroxidation or demonstrating radical scavenging activity in various assays . This product is strictly intended for non-human research applications and is not formulated for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15-10-23-17(22)19(15)14-8-18(9-14)16(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSAKVKFUXTBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3C=C2)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of naphthalene-2-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolidine derivatives. For instance, compounds structurally related to 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways associated with tumor growth and survival .

Antimicrobial Properties

The thiazolidine scaffold is also recognized for its antimicrobial efficacy. Research has demonstrated that derivatives can exhibit significant activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Activity

A study published in 2024 investigated the synthesis of novel thiazolidine derivatives as potential antitumor agents. The findings indicated that compounds similar to this compound showed promising results in inhibiting the growth of HCT116 and MCF7 cancer cell lines with IC50 values ranging from 0.47 to 1.4 µM .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of synthesized thiazolidine derivatives. The results demonstrated enhanced activity against Bacillus species and other pathogens, suggesting that structural modifications could lead to improved antimicrobial profiles .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AntitumorHCT1160.47
AntitumorMCF71.4
AntimicrobialBacillus cereusNot specified
AntimicrobialBacillus thuringiensisNot specified

Mechanism of Action

The mechanism of action of 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The TZD core is frequently modified to optimize bioactivity. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Activities Reference
3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-TZD 3-position: Azetidine-naphthalene-2-carbonyl Anticipated antidiabetic/antimicrobial activity (structural analogy)
(Z)-5-(4-((E)-3-(substituted)-3-oxoprop-1-enyl)benzylidene)-1,3-TZD (ad21, ad22) 5-position: Benzylidene with propenyl ketone Strong antidiabetic activity (STZ-induced diabetic rat model; comparable to rosiglitazone)
3-(7-hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-1,3-TZD (5a–r) 3-position: Coumarin-methyl; 5-position: Arylidene Antioxidant (DPPH radical scavenging)
3-tert-butyl-5-(4-methoxybenzylidene)-1,3-TZD (compound 94–97) 3-position: tert-butyl; 5-position: Methoxybenzylidene Anti-tubercular (H37Rv strain; MIC: 1.6–3.1 µg/mL)
5-{(3-(4-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylidene}-1,3-TZD (4a–e) 5-position: Pyrazole-methylidene Antimicrobial (synthetic routes optimized via Vilsmeier-Haack reaction)
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-TZD 3-position: Azetidine with trifluoromethylphenyl acetyl Structural analog; trifluoromethyl group enhances electronic properties

Physicochemical Properties

  • The trifluoromethyl analog () shows how halogenation balances lipophilicity and electronic effects .

Biological Activity

The compound 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, which has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of the compound features a thiazolidine ring fused with an azetidine moiety and a naphthalene carbonyl group. This unique arrangement is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of thiazolidinediones exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to induce apoptosis in various cancer cell lines:

  • Mechanisms of Action : The anticancer effects are often mediated through both extrinsic and intrinsic signaling pathways, leading to programmed cell death in tumor cells. Studies have demonstrated that certain thiazolidinedione derivatives can inhibit cell proliferation and induce apoptosis in HeLa cells and other cancer lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Compound NameCell LineIC50 (µM)Mechanism
Compound 18A54912.5Apoptosis induction
Compound 18MCF-715.0Apoptosis induction
Compound 18HepG210.0Apoptosis induction

Antidiabetic Effects

Thiazolidinediones are also recognized for their insulin-sensitizing properties. Some studies have reported that derivatives can enhance glucose uptake in insulin-resistant models:

  • In Vivo Studies : In rodent models of metabolic syndrome induced by high-sucrose diets, certain thiazolidinones showed significant reductions in hyperglycemia and improved lipid profiles. For instance, two specific compounds demonstrated a marked improvement in glucose tolerance and reduced adiposity .

Study 1: Antiproliferative Activity

A comparative study evaluated the antiproliferative activity of several thiazolidinone derivatives against human tumor cell lines. The compound This compound was included in this evaluation:

  • Findings : It exhibited lower IC50 values compared to standard chemotherapy agents like irinotecan, indicating a promising potential as an anticancer agent .

Study 2: Insulin Sensitization

Another investigation focused on the metabolic effects of thiazolidinone derivatives:

  • Results : The study found that these compounds could significantly lower blood glucose levels and improve insulin sensitivity in diabetic rodent models. This suggests their potential utility in treating type 2 diabetes .

Q & A

Q. What are the common synthetic routes for preparing 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione?

The synthesis typically involves multi-step protocols:

  • Azetidine ring functionalization : Introduce the naphthalene-2-carbonyl group via nucleophilic substitution or acylation under inert atmospheres .
  • Thiazolidinedione core formation : Utilize Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and appropriate aldehydes, followed by coupling to the azetidine intermediate .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the final compound .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolve stereochemistry and confirm azetidine-thiazolidinedione connectivity (e.g., monoclinic crystal system, β = 95.6°) .
  • NMR spectroscopy : Identify proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm, naphthalene aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., C₂₂H₁₈FNO₃S₂ derivatives with Mr ≈ 427.49) .

Q. How do substituents on the thiazolidinedione core influence physicochemical properties?

Substituents like aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) increase hydrophobicity, altering solubility in DMSO or methanol. Electron-withdrawing groups (e.g., -Cl) enhance stability by reducing electron density on the thiazolidinedione ring .

Advanced Research Questions

Q. What molecular docking strategies are used to predict this compound’s biological targets?

  • Receptor selection : Prioritize targets like PPAR-γ (peroxisome proliferator-activated receptor gamma) based on thiazolidinedione’s known antidiabetic activity .
  • Docking software : AutoDock Vina or Schrödinger Suite to calculate binding affinities (e.g., docking scores ranging from -3.8 to -5.1 kcal/mol for similar derivatives) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB entries for PPAR-γ) to assess binding mode accuracy .

Q. How can structural-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Azetidine modifications : Fluorination at the 2,6-positions of the benzoyl group improves metabolic stability and receptor affinity .
  • Thiazolidinedione substitutions : 5-Arylidene groups (e.g., 3-chlorobenzylidene) strengthen hydrogen bonding with catalytic residues (e.g., Tyr473 in PPAR-γ) .
  • Bioisosteric replacement : Replace naphthalene with coumarin to modulate π-π stacking interactions .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. 3T3-L1) and incubation times .
  • Dose-response validation : Perform IC₅₀ comparisons (e.g., antioxidant activity via DPPH scavenging at 10–100 μM) to confirm potency thresholds .
  • Structural corroboration : Cross-reference crystallographic data (e.g., β-sheet distortions in receptor-ligand complexes) with docking predictions .

Q. What methodologies optimize synthetic yields for scale-up?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) for acylation steps to reduce side reactions .
  • Solvent optimization : Replace THF with acetonitrile for Knoevenagel condensations, improving reaction rates by 20–30% .
  • In-line monitoring : Employ FTIR or HPLC to track intermediate formation and minimize purification losses .

Q. What pharmacological mechanisms are hypothesized for this compound?

  • PPAR-γ agonism : Stabilize the AF-2 helix via hydrophobic interactions with the naphthalene moiety, enhancing insulin sensitization .
  • Antimicrobial activity : Disrupt bacterial membrane integrity through thiazolidinedione’s sulfur atom, as seen in derivatives with MICs ≤ 25 μg/mL against S. aureus .

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